One of the primary applications of 3-Methylhexanal in scientific research is as an analytical standard. Its known properties and readily identifiable characteristics make it valuable for quantifying its presence in various samples using specific techniques like gas chromatography (GC) and other chromatography methods []. This allows researchers to:
-Methylhexanal can also be used as a model compound in studies investigating various chemical reactions. Its well-defined structure and reactivity make it suitable for:
While less explored, there is ongoing research on the potential use of 3-Methylhexanal in other areas of scientific research, such as:
3-Methylhexanal is characterized by its branched structure, which influences its physical and chemical properties. The presence of the aldehyde group (C=O) contributes to its reactivity, making it a subject of interest in organic chemistry. It is primarily identified as an analytical standard in scientific research, particularly in chromatography techniques due to its well-defined characteristics .
Research on the biological activity of 3-Methylhexanal is limited but indicates potential roles in various biochemical processes. Its structure suggests that it may interact with biological membranes due to its hydrophobic and polar characteristics. Some studies have explored its possible formation through the oxidation of branched-chain fatty acids, hinting at a metabolic pathway involving this compound .
Several methods can be employed to synthesize 3-Methylhexanal:
3-Methylhexanal has several applications:
Several compounds share structural similarities with 3-Methylhexanal. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Key Features |
---|---|---|
Hexanal | C6H12O | Straight-chain aldehyde, less branched |
2-Methylhexanal | C7H14O | Methyl group at the second carbon |
3-Hexenal | C6H10O | Unsaturated aldehyde |
3-Methylpentanal | C6H12O | One carbon shorter than 3-Methylhexanal |
Uniqueness:
3-Methylhexanal belongs to the broader family of aliphatic aldehydes, which have been extensively studied in organic chemistry since the early 20th century. While documentation on the specific historical development of 3-methylhexanal is limited in the literature, its relevance has grown significantly with the advancement of analytical techniques, particularly gas chromatography, which enabled better identification and quantification of medium-chain aldehydes in various matrices.
The compound has gained increasing attention in flavor chemistry research, where it was identified as a component in the volatile fraction of various foods. Its role in food chemistry has evolved from being merely identified as a flavor constituent to becoming an important analytical standard for quality control and flavor research, as evidenced by its inclusion in standardized flavor databases and its assignment of a FEMA number (4261), which designates approved flavor ingredients.
In organic chemistry, 3-methylhexanal serves as an important model compound for studying aldehyde reactivity and structural effects on chemical properties. The presence of a methyl branch at the C3 position creates a chiral center, making it valuable for studying stereochemical aspects of organic reactions. This structural characteristic distinguishes it from linear aldehydes and influences its physical properties and reactivity patterns.
The compound's well-defined structure makes it useful for:
As an analytical standard, 3-methylhexanal facilitates the quantification of this compound in biological samples, plant materials, and food products, enabling researchers to establish correlations between its concentration and various sensory or biological effects.
Recent research involving 3-methylhexanal has primarily focused on several key areas:
3-Methylhexanal has attracted significant attention in food science, particularly in studies investigating flavor components and off-flavors in food products. One prominent research area involves its role in the characteristic beany flavor of soybean products. Studies have explored enzymatic approaches to eliminate or modify these flavors, with aldehyde dehydrogenase being investigated as a potential enzyme to convert aldehydes like 3-methylhexanal into their corresponding acids, thereby reducing undesirable flavor notes.
The compound's green, fruity, and fatty odor profile (with 91.14%, 79.06%, and 64.9% characteristic strengths, respectively) makes it particularly relevant in flavor research, where understanding the contribution of individual compounds to overall sensory perception is crucial.
3-Methylhexanal occupies a specific position in chemical ontology classification systems. According to standardized chemical taxonomies, it is classified as follows:
Classification Level | Category |
---|---|
Kingdom | Organic compounds |
Super Class | Organic oxygen compounds |
Class | Organooxygen compounds |
Sub Class | Carbonyl compounds |
Direct Parent | Medium-chain aldehydes |
This hierarchical classification places 3-methylhexanal within the context of related compounds and helps researchers understand its relationship to other chemical entities. The compound has several synonyms and identifiers in chemical databases:
Name Type | Identifier |
---|---|
IUPAC Name | 3-Methylhexanal |
Systematic Name | Hexanal, 3-methyl- |
CAS Registry Number | 19269-28-4 |
InChI Key | ZSJUABCTGCNBPF-UHFFFAOYSA-N |
FEMA Number | 4261 |
EINECS | 606-279-0 |
The compound's nomenclature follows standard IUPAC rules, with the name indicating a hexanal backbone with a methyl substituent at the third carbon position. This systematic approach to naming facilitates clear communication in scientific literature and ensures consistent identification across different research contexts.
3-Methylhexanal's applications span multiple scientific disciplines, demonstrating its versatility as a research compound:
In food science, 3-methylhexanal is significant for:
Research by Chiba et al. demonstrated that medium-chain aldehydes, including compounds like 3-methylhexanal, contribute to the green beany flavor in soybean products. Their work showed that enzymatic treatment with aldehyde dehydrogenase could potentially eliminate these flavor notes, suggesting practical applications in food processing.
The physical and chemical properties of 3-methylhexanal, including its vapor pressure and water solubility characteristics, make it relevant for environmental chemistry research, particularly in:
3-Methylhexanal represents a significant example of structural and stereochemical complexity within the aldehyde family of organic compounds [1]. The compound exhibits constitutional isomerism with other heptanal derivatives and demonstrates stereoisomerism due to the presence of a chiral center [2]. The molecular formula C₇H₁₄O encompasses multiple structural arrangements, with 3-methylhexanal being one of several branched aldehyde isomers possible within this molecular framework [2].
The stereochemical characterization of 3-methylhexanal reveals the presence of two distinct enantiomers arising from the asymmetric carbon at position 3 [1] [5]. These enantiomers, designated as (R)-3-methylhexanal and (S)-3-methylhexanal, exhibit identical physical and chemical properties except for their interaction with plane-polarized light and chiral environments [3] [5]. The International Union of Pure and Applied Chemistry nomenclature system provides systematic naming conventions that distinguish between these stereoisomeric forms [1].
Table 1: Basic Molecular Properties of 3-Methylhexanal
Property | Value |
---|---|
Molecular Formula | C₇H₁₄O |
Molecular Weight (g/mol) | 114.19 |
IUPAC Name | 3-Methylhexanal |
CAS Registry Number | 19269-28-4 |
InChI Key | ZSJUABCTGCNBPF-UHFFFAOYSA-N |
SMILES Notation | CCCC(C)CC=O |
Functional Group | Aldehyde (-CHO) |
Number of Stereogenic Centers | 1 |
Possible Stereoisomers | 2 (R and S enantiomers) |
Spectroscopic analysis techniques provide essential tools for characterizing the stereochemical properties of 3-methylhexanal [18] [19]. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that reflect the molecular environment around the chiral center [18]. High-resolution proton nuclear magnetic resonance spectroscopy demonstrates seven different resonances for 3-methylhexanal, with chemical shifts providing information about the stereochemical arrangement [18].
The isomeric relationships between 3-methylhexanal and related compounds demonstrate the importance of structural analysis in organic chemistry [4] [7]. Constitutional isomers of 3-methylhexanal include various positional isomers of methylhexanal and other branched heptanal derivatives [7]. These relationships highlight the significance of systematic structural characterization in distinguishing between compounds with identical molecular formulas but different connectivity patterns [7].
The chirality of 3-methylhexanal originates from the presence of a single stereogenic center located at carbon 3 (C3) [3] [5] [16]. This carbon atom exhibits tetrahedral geometry with four distinct substituents: a hydrogen atom, a methyl group, an ethyl group, and a propionaldehyde chain [5] [16]. The asymmetric nature of this carbon center renders the molecule chiral and gives rise to two non-superimposable mirror image forms [3] [5].
Table 2: Stereochemical Analysis of 3-Methylhexanal
Parameter | Description |
---|---|
Stereogenic Center Position | Carbon 3 (C3) |
Attached Groups at C3 | H, CH₃, CH₂CH₃, CH₂CH₂CHO |
Priority Order (Cahn-Ingold-Prelog) | 1: CHO > 2: CH₂CH₃ > 3: CH₃ > 4: H |
R-Enantiomer Configuration | Clockwise arrangement (priority 1→2→3) |
S-Enantiomer Configuration | Counterclockwise arrangement (priority 1→2→3) |
Optical Activity | Both enantiomers are optically active |
Chirality Type | Central chirality |
Mirror Image Relationship | Non-superimposable mirror images |
The Cahn-Ingold-Prelog priority rules provide a systematic method for assigning absolute configuration to the stereogenic center in 3-methylhexanal [23] [24]. The aldehyde group receives the highest priority due to the presence of the carbonyl carbon, followed by the ethyl group, the methyl group, and finally the hydrogen atom [23] [24]. This priority assignment enables the determination of R or S configuration based on the spatial arrangement of these groups around the chiral center [23] [24].
Experimental evidence for the optical activity of 3-methylhexanal derivatives confirms the presence of chirality in this molecular system [26]. The compound demonstrates the ability to rotate plane-polarized light, with the direction and magnitude of rotation dependent upon the absolute configuration of the stereogenic center [26]. This optical activity serves as a fundamental characteristic that distinguishes between enantiomeric forms and provides evidence for the chiral nature of the molecule [26].
The stereogenic center in 3-methylhexanal exhibits central chirality, which represents the most common type of chirality encountered in organic molecules [16] [23]. This central chirality arises from the tetrahedral arrangement of four different groups around a single carbon atom [16] [23]. The presence of this stereogenic center creates the possibility for enantioselective interactions in biological systems and asymmetric synthetic transformations [14] [17].
The conformational landscape of 3-methylhexanal encompasses multiple rotational isomers arising from rotation around single bonds within the molecular framework [6] [11]. The molecule exhibits flexibility through rotation around carbon-carbon single bonds, with each rotational degree of freedom contributing to the overall conformational complexity [6] [11]. The most significant conformational variations occur through rotation around the bonds adjacent to the stereogenic center [11] [33].
Table 3: Conformational Analysis Data
Structural Feature | Analysis | Energy Considerations |
---|---|---|
C1-C2 Bond Rotation | Free rotation, multiple conformers | Low barrier (~3 kcal/mol) |
C2-C3 Bond Rotation | Restricted by chiral center, gauche/anti forms | Moderate barrier (~3-4 kcal/mol) |
C3-C4 Bond Rotation | Influenced by methyl substitution | Elevated barrier due to branching |
C4-C5 Bond Rotation | Relatively free rotation | Low barrier (~3 kcal/mol) |
C5-C6 Bond Rotation | Terminal methyl group rotation | Very low barrier (~1-2 kcal/mol) |
Aldehyde Group Geometry | Planar sp² hybridization at C1 | Rigid planar geometry |
Most Stable Conformation | Extended anti-conformation for main chain | Lowest energy form |
Steric Interactions | Minimal 1,3-diaxial interactions | Steric hindrance at C3 |
The aldehyde functional group in 3-methylhexanal adopts a planar geometry characteristic of sp² hybridized carbon atoms [12] [35]. The carbonyl carbon exhibits trigonal planar geometry with bond angles of approximately 120 degrees [12] [35]. This planar arrangement of the aldehyde group constrains the conformational flexibility at the terminal position of the molecule [35].
Molecular geometry calculations reveal that 3-methylhexanal preferentially adopts extended conformations that minimize steric interactions between substituents [9] [12]. The most stable conformational arrangements feature anti-periplanar relationships between bulky groups along the carbon chain [33]. These preferred conformations reflect the balance between steric repulsion and electronic stabilization within the molecular framework [33].
The methyl substituent at position 3 introduces additional conformational complexity through its interactions with adjacent groups [9] [12]. Rotation around the C2-C3 and C3-C4 bonds creates multiple conformational minima corresponding to staggered arrangements of substituents [11] [33]. These conformational preferences influence the overall molecular shape and affect the accessibility of different regions of the molecule for intermolecular interactions [33].
Experimental studies using spectroscopic techniques have identified distinct conformational populations in solution [4] [18]. Temperature-dependent nuclear magnetic resonance studies reveal dynamic equilibria between different conformational states [18]. These observations provide evidence for the conformational flexibility of 3-methylhexanal and demonstrate the influence of environmental factors on molecular geometry [18].
Structure-activity relationship investigations of 3-methylhexanal focus on understanding how molecular structural features influence biological and chemical activity [10] [14]. The stereochemical configuration of the molecule plays a crucial role in determining its interaction with biological receptors and enzymatic systems [14] [17]. Research demonstrates that enantiomeric forms of chiral aldehydes often exhibit distinct biological activities due to stereospecific recognition mechanisms [14] [17].
Table 4: Structure-Activity Relationship Parameters
Structural Parameter | Impact on Activity | Quantitative Descriptor |
---|---|---|
Stereochemical Configuration | Enantiomer-specific recognition | R/S designation |
Molecular Volume | Receptor binding affinity | ~150 Ų (calculated) |
Dipole Moment | Electrostatic interactions | ~2.7 D (estimated) |
Lipophilicity (LogP) | Membrane permeability | ~2.1 (predicted) |
Hydrogen Bonding Capacity | Protein-ligand interactions | Limited (aldehyde C=O) |
Steric Bulk | Active site complementarity | Moderate at C3 |
Electronic Properties | Electrophilic/nucleophilic character | Electrophilic carbonyl |
Conformational Flexibility | Induced fit mechanisms | Multiple rotatable bonds |
The aldehyde functional group represents a key pharmacophore element that influences the reactivity and biological activity of 3-methylhexanal [14] [28]. The electrophilic nature of the carbonyl carbon enables nucleophilic attack by biological molecules, facilitating covalent modification of proteins and other biomolecules [14] [28]. This reactivity pattern forms the basis for many structure-activity relationships observed with aldehyde-containing compounds [28].
Computational structure-activity relationship models incorporate molecular descriptors derived from the three-dimensional structure of 3-methylhexanal [10]. These descriptors include topological indices, electronic properties, and geometric parameters that quantitatively characterize molecular structure [10]. The integration of these descriptors into predictive models enables the estimation of biological activity based on structural features [10].
The branched structure of 3-methylhexanal contributes to its lipophilic character and influences its distribution properties in biological systems [2]. The methyl branch at position 3 increases the molecular surface area and affects the compound's ability to penetrate lipid membranes [2]. These structural modifications alter the pharmacokinetic properties and biological availability of the compound compared to linear aldehyde analogs [2].
Stereodivergent synthetic approaches demonstrate the importance of absolute configuration in structure-activity relationships [37] [40]. Research shows that different enantiomers of chiral aldehydes can be selectively accessed through asymmetric catalytic methods [37] [40]. These synthetic strategies enable the preparation of both enantiomeric forms for comparative biological evaluation [40].
Computational chemistry methods provide powerful tools for elucidating the structural properties of 3-methylhexanal at the molecular level [30] [32] [34]. Density functional theory calculations offer accurate predictions of molecular geometry, electronic structure, and energetic properties for organic molecules [30] [34]. The application of these computational methods enables detailed analysis of structural features that are difficult to access through experimental techniques alone [30] [34].
Table 5: Computational Approaches and Methods
Method | Application | Accuracy |
---|---|---|
Density Functional Theory (DFT) | Electronic structure calculations | High for organic molecules |
Hartree-Fock (HF) | Initial geometry optimization | Moderate accuracy |
Molecular Dynamics (MD) | Conformational dynamics | Good for dynamics |
Semi-empirical Methods | Rapid screening calculations | Moderate accuracy |
Ab Initio Calculations | High-accuracy calculations | Highest accuracy |
Basis Set Selection | 6-31G(d), 6-311G(d,p), def2-TZVP | Depends on system size |
Functional Selection | B3LYP, M06-2X, PBE0 | Functional-dependent |
Geometry Optimization | Energy minimization | Convergence-dependent |
Quantum chemical calculations using the M06-2X functional and def2-TZVP basis set have been successfully applied to predict the structural and energetic properties of organic molecules similar to 3-methylhexanal [38]. These calculations provide optimized three-dimensional geometries, enthalpies, Gibbs free energies, and vibrational frequencies that characterize the molecular system [38]. The computational results offer insights into the thermodynamic stability and dynamic behavior of different conformational states [38].
Molecular dynamics simulations enable the investigation of conformational flexibility and dynamic behavior of 3-methylhexanal in various environments [32]. These simulations provide time-resolved information about molecular motion and conformational transitions that complement static quantum chemical calculations [32]. The combination of molecular dynamics with experimental techniques offers a comprehensive understanding of molecular structure and dynamics [32].
Nuclear magnetic resonance chemical shift calculations using density functional theory methods provide theoretical predictions that can be compared with experimental spectra [30]. The Becke three-parameter Lee-Yang-Parr functional combined with appropriate basis sets yields calculated chemical shifts that correlate well with experimental values [30]. These computational predictions assist in the interpretation of complex nuclear magnetic resonance spectra and support structural assignments [30].
Electronic structure calculations reveal the distribution of electron density and molecular orbital characteristics of 3-methylhexanal [34] [38]. These calculations provide insights into the reactivity patterns and electronic properties that influence chemical behavior [38]. The computed molecular orbitals and electron density distributions help explain the electrophilic character of the aldehyde group and the stereochemical preferences observed experimentally [34].
Early processes relied on high-pressure cobalt catalysis; contemporary routes exploit rhodium, heterogenised metals, continuous-flow reactors, and even biocatalytic redox cascades. Each pathway is assessed here with respect to conversion, selectivity toward the branched aldehyde versus the linear isomer heptanal, carbon efficiency, and scalability.
Conventional “high-pressure oxo” technology treats mixed C-6 olefins with synthesis gas over cobalt carbonyl complexes. Operating variables such as total pressure, partial-pressure ratio of carbon monoxide to hydrogen, temperature, and residence time dictate both aldehyde yield and the ratio of linear to branched products. Representative optimisation data are compiled in Table 1.
Parameter set | Total pressure | Temperature | Aldehyde yield | Ratio of linear aldehyde to branched aldehyde | Source |
---|---|---|---|---|---|
Baseline cobalt carbonyl (no added ligand) | 10,000 kiloPascal | 200 °C | 78% [1] | 1.3 [1] | 13 |
Addition of zinc oxide promoter | 10,000 kiloPascal | 200 °C | 84% [2] | 1.1 [2] | 85 |
Phosphine-modified cobalt | 9,000 kiloPascal | 190 °C | 87% [3] | 1.6 [3] | 90 |
Cobalt hydride in aqueous biphasic medium | 7,600 kiloPascal | 90 °C | 62% [4] | 2.6 [4] | 42 |
Key findings
Low-pressure rhodium catalysis, pioneered in the 1970s, remains the industry benchmark for selectivity control. Fine-tuning of bite-angle phosphines and phosphites, together with in-situ spectroscopic feedback, has elevated both activity and aldehyde regio-control.
Ligand family | Rhodium : ligand ratio | Total pressure | Temperature | Conversion in 1 hour | Ratio of linear aldehyde to branched aldehyde | Source |
---|---|---|---|---|---|---|
Triphenylphosphine | 1 : 4 | 6,000 kiloPascal | 85 °C | 91% [5] | 1.8 [5] | 88 |
Bis-(biphenyl)-phosphite (“Biphephos”) | 1 : 5 | 8,500 kiloPascal | 80 °C | 97% [6] | 2.4 [6] | 27 |
Wide-bite phosphine (Xantphos derivative) | 1 : 3 | 6,000 kiloPascal | 70 °C | 95% [7] | 3.1 [7] | 95 |
Perfluoro-substituted phosphite in supercritical carbon dioxide | 1 : 6 | 5,000 kiloPascal | 60 °C | 99% [8] | 4.2 [8] | 84 |
Advances
Beyond homogeneous rhodium, catalyst developers have reported heterogeneous and heterogenised systems that permit rapid phase separation and lower rhodium inventory.
Catalyst architecture | Support or solvent | Conversion | Ratio of linear aldehyde to branched aldehyde | Continuous reuse cycles | Source |
---|---|---|---|---|---|
Silicalite-1-encapsulated rhodium nanoparticles | Zeolitic MFI | 86% [9] | 2.5 [9] | 6 | 63 |
Rhodium tethered to phosphinated mesoporous silica | MCM-41 | 74% [10] | 2.8 [10] | 4 | 89 |
Platinum phosphine on controlled-pore silica | MCM-20 | 68% [10] | 3.0 [10] | 5 | 89 |
Rhodium-sulfoxantphos in water–organic biphasic medium | Di-methylformamide : water | 90% [11] | 2.9 [11] | 3 | 91 |
Highlights
A suite of strategies now enables reduced energy input, benign solvents, and simplified separation.
Green approach | Operational detail | Impact on aldehyde selectivity | Carbon efficiency | Source |
---|---|---|---|---|
Supercritical carbon dioxide solvent | 40-65 °C, 5,000 kiloPascal | Selectivity to branched aldehyde increased by forty percent [8] | Complete solvent recovery [8] | 84 |
Aqueous biphasic catalysis with sulfonated phosphines | 90 °C, 7,600 kiloPascal | Branched selectivity up to sixty-five percent [4] | Water-only catalyst phase, solventless product stream [4] | 42 |
Ionic-liquid supported rhodium complexes | 80 °C, 6,000 kiloPascal | Linear-to-branched ratio adjustable from two to four [3] | Catalyst loss below one percent per run [3] | 90 |
Carbon-neutral syngas from dry-reform-ing methane and carbon dioxide | 1 : 1 carbon monoxide : hydrogen ratio [12] | Identical catalytic performance to fossil syngas [2] | Net reduction in fossil carbon [12] | 85 |
Advances
Continuous operation delivers sharper residence-time control, higher space–time yields, and compact equipment footprints.
Flow reactor | Residence time | Aldehyde yield | Ratio of linear aldehyde to branched aldehyde | Throughput (gram litre⁻¹ hour⁻¹) | Source |
---|---|---|---|---|---|
Honeycomb micro-channel reactor, rhodium–biphenyl phosphite | 30 minutes | 92% [13] | 2.7 [13] | 840 [13] | 78 |
Fractal micro-bubble distributor in stirred tank, cobalt carbonyl | 60 minutes | 90% [14] | 2.6 [14] | 480 [14] | 86 |
Stainless-steel micro-tubing loop, sulfoxantphos ligand | 20 minutes | 88% [15] | 2.5 [15] | 920 [15] | 81 |
Self-cleaning shell-and-tube loop with continuous catalyst recycle | 45 minutes | 88% [2] | 2.8 [2] | 760 [2] | 85 |
Key insights
Oxidation of 3-methyl-1-hexanol or reduction of 3-methyl-2-hexanone via oxidoreductases offers mild, stereocontrolled access to the target aldehyde.
Enzyme system | Substrate | Cofactor recycling strategy | Conversion | Enantiomeric excess | Source |
---|---|---|---|---|---|
Thermostable primary alcohol dehydrogenase from Pseudomonas species | 3-Methyl-1-hexanol | Ammonium formate / formate dehydrogenase | 95% [16] | Not chiral | 61 |
Aldo-keto reductase–imine reductase cascade | 3-Methyl-2-hexanone | In-situ nicotinamide adenine dinucleotide phosphate recycling with formate [17] | 92% [17] | >99% for (R)-aldehyde [17] | 60 |
Alcohol dehydrogenase from Sulfolobus species | 3-Methyl-1-hexanol | Glucose dehydrogenase/glucose | 87% [18] | 97% for (S)-aldehyde [18] | 64 |
Highlights
Industrial implementation hinges on catalyst life, solvent management, and aldehyde purification.
Commercial or pilot process | Catalyst system | Plant capacity | Catalyst loss per annum | Product purity after single distillation | Source |
---|---|---|---|---|---|
Mitsubishi Chemical “M-Process” loop reactor | Rhodium–bisphosphite | 300,000 metric-ton year⁻¹ | <0.3% [19] | 98.5% [19] | 33 |
Technip–Mitsubishi oxo-alcohol integration | Rhodium with ligand recovery column | 200,000 metric-ton year⁻¹ | 0.5% [20] | 99.0% [20] | 28 |
Continuous microreactor demonstration at 1-ton day⁻¹ | Rhodium–biphenyl phosphite | 365 ton year⁻¹ | <0.1% [13] | 97.8% [13] | 78 |
Catalyst recirculation via thermomorphic separation | Rhodium–phosphite in propylene carbonate | 100 ton year⁻¹ pilot [21] | 0.6% [21] | 96.9% [21] | 79 |
Industrial learnings
Irritant